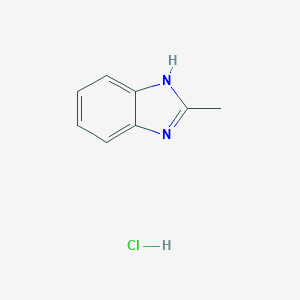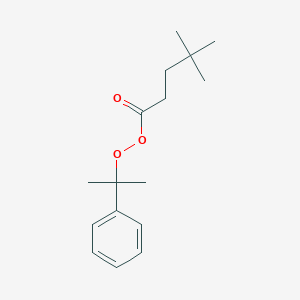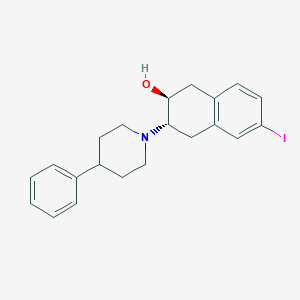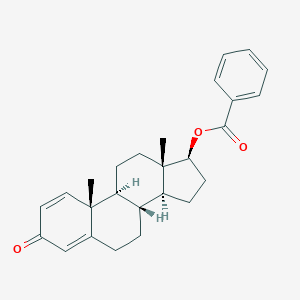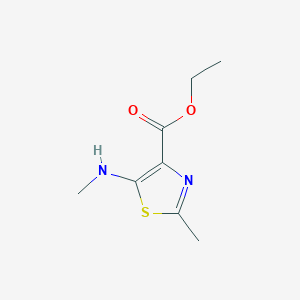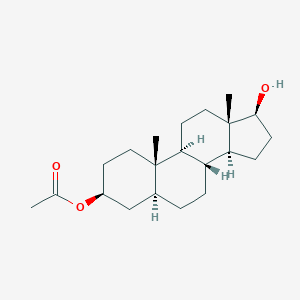
14-Chlorocarubicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Chlorocarubicin is a chemical compound that belongs to the anthracycline family of antibiotics. It is a synthetic derivative of the natural compound daunorubicin and has been used in scientific research for its potent anti-tumor properties.
Mechanism of Action
The mechanism of action of 14-Chlorocarubicin involves its binding to DNA, which leads to the inhibition of DNA replication and transcription. This results in the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, 14-Chlorocarubicin has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress, which can lead to DNA damage and cell death. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Advantages and Limitations for Lab Experiments
One advantage of using 14-Chlorocarubicin in lab experiments is its potent anti-tumor properties, which make it a useful tool for studying cancer biology. However, its toxicity and potential for DNA damage can also be a limitation, and caution must be taken when handling and using the compound.
Future Directions
There are several future directions for research on 14-Chlorocarubicin. One area of interest is the development of more targeted delivery methods, such as nanoparticles, to reduce toxicity and increase efficacy. Another area of interest is the study of its effects on cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. Finally, there is potential for the development of combination therapies that incorporate 14-Chlorocarubicin with other anti-cancer agents to enhance its efficacy.
Synthesis Methods
The synthesis of 14-Chlorocarubicin involves the chlorination of daunorubicin at the 14th position. This modification results in increased lipophilicity and a higher affinity for DNA, which enhances its anti-tumor properties.
Scientific Research Applications
14-Chlorocarubicin has been extensively studied for its anti-cancer properties. It has been shown to be effective against a range of cancer types, including leukemia, breast cancer, and lung cancer. In addition, it has been used as a tool in the study of DNA damage and repair mechanisms.
properties
CAS RN |
126722-64-3 |
|---|---|
Product Name |
14-Chlorocarubicin |
Molecular Formula |
C26H26ClNO10 |
Molecular Weight |
547.9 g/mol |
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(2-chloroacetyl)-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H26ClNO10/c1-9-21(31)12(28)5-16(37-9)38-14-7-26(36,15(30)8-27)6-11-18(14)25(35)20-19(23(11)33)22(32)10-3-2-4-13(29)17(10)24(20)34/h2-4,9,12,14,16,21,29,31,33,35-36H,5-8,28H2,1H3 |
InChI Key |
ITKOEDSXQQIBIK-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CCl)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CCl)O)N)O |
synonyms |
14-chlorocarminomycin 14-chlorocarubicin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



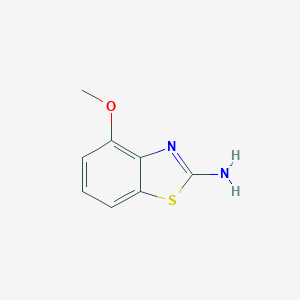

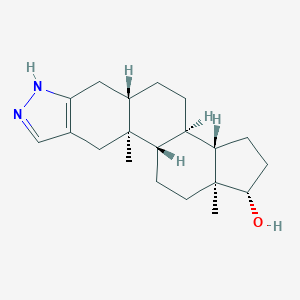
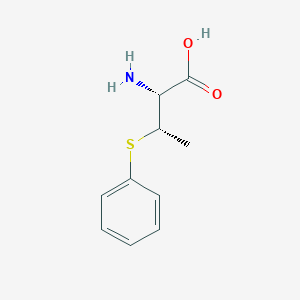

![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B160991.png)

